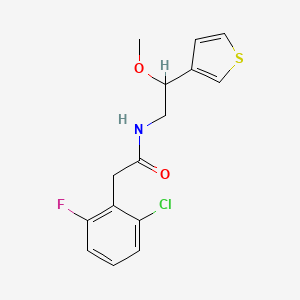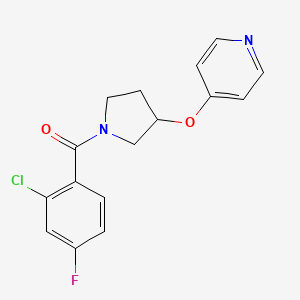![molecular formula C14H9BrFN3O B2650406 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide CAS No. 1808438-26-7](/img/structure/B2650406.png)
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the inhibition of specific enzymes. For example, it has been found to inhibit JAK2 by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Similarly, it inhibits FLT3 by binding to its kinase domain, which leads to the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by inhibiting specific enzymes. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit immunomodulatory effects by regulating the function of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the function of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Future Directions
There are several future directions for the study of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide. One direction is the development of drugs targeting specific enzymes that are inhibited by this compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safe handling protocols for researchers.
Synthesis Methods
The synthesis of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the reaction of 2-cyanomethyl-3-bromopyridine with 2-fluorobenzylamine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit potent inhibitory activity against various enzymes such as JAK2, FLT3, and BTK. This makes it a promising candidate for the development of drugs targeting these enzymes.
properties
IUPAC Name |
3-bromo-N-[cyano-(2-fluorophenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O/c15-10-5-3-7-18-13(10)14(20)19-12(8-17)9-4-1-2-6-11(9)16/h1-7,12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSXCMDNTHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=C(C=CC=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

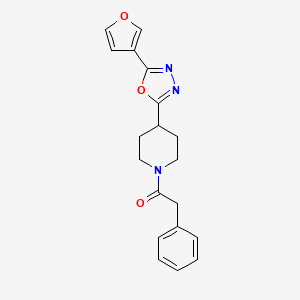
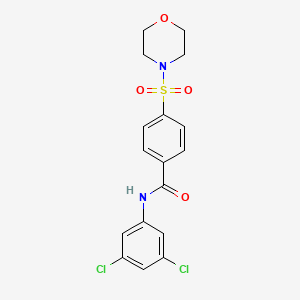
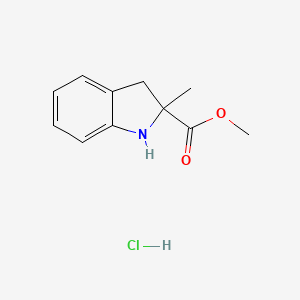
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)

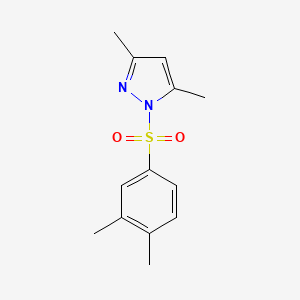
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)

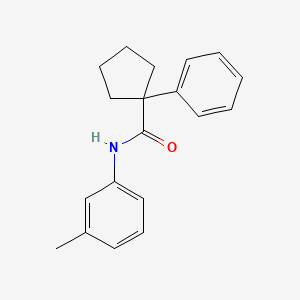
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
